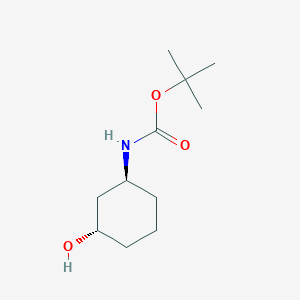

tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate

Description

tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate is a chiral carbamate derivative featuring a cyclohexane ring with hydroxyl and tert-butoxycarbonyl (Boc) groups in a cis-1,3 configuration. This compound is typically utilized as an intermediate in pharmaceutical and fine chemical synthesis, particularly in the development of stereochemically complex molecules. Its stereochemistry and functional groups make it valuable for constructing biologically active compounds, such as protease inhibitors or receptor ligands .

Properties

IUPAC Name |

tert-butyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKYKMHCKDLTJC-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate typically involves the reaction of tert-butyl chloroformate with (1S,3S)-3-hydroxycyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved safety. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature

Reduction: LiAlH4 in ether at low temperatures

Substitution: Acid chlorides or alkyl halides in the presence of a base

Major Products Formed

Oxidation: Formation of 3-oxocyclohexylcarbamate

Reduction: Formation of (1S,3S)-3-aminocyclohexylcarbamate

Substitution: Formation of esters or ethers depending on the substituent used

Scientific Research Applications

tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential as a protective group in peptide synthesis.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate involves its reactivity towards nucleophiles and electrophiles. The carbamate group can undergo hydrolysis to release the corresponding amine and carbon dioxide. The hydroxyl group can form hydrogen bonds, influencing the compound’s interactions with biological targets. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate can be contextualized by comparing it to analogous carbamates. Below is a detailed analysis:

Structural and Functional Group Variations

Physicochemical Properties

- Hydrophilicity: The cis-1,3-hydroxyl group enhances water solubility compared to amino or non-polar analogs (e.g., tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate) .

- Stability : The Boc group in the target compound is acid-labile, similar to other Boc-protected carbamates, but steric shielding from the cyclohexyl ring may slow deprotection compared to linear analogs .

Research Findings and Data

Stability Studies

- Acid Sensitivity : The Boc group in this compound is cleaved under acidic conditions (e.g., HCl/dioxane), similar to other Boc-protected compounds .

- Thermal Stability : Differential scanning calorimetry (DSC) of related carbamates shows decomposition temperatures >150°C, suggesting robustness in synthetic workflows .

Spectral Characterization

- NMR Data : The target compound’s ¹H NMR spectrum would show distinct cyclohexyl proton splitting (δ 1.2–2.1 ppm) and hydroxyl resonance (δ 1.5–2.0 ppm), differing from cyclopentyl analogs (δ 1.4–1.9 ppm for ring protons) .

Biological Activity

tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate is a synthetic organic compound notable for its diverse biological activities. This compound features a tert-butyl group and a hydroxycyclohexyl moiety, with a molecular formula of C_{12}H_{23}N_{1}O_{3} and a molecular weight of approximately 215.29 g/mol. The presence of the carbamate functional group enhances its reactivity and potential interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The mechanism can involve:

- Binding to Enzymes/Receptors : The compound may act as an inhibitor or activator depending on the structural variations and functional groups present.

- Modulation of Biochemical Pathways : It can influence cellular processes such as signaling and metabolic activity by interacting with cellular receptors.

- Hydrogen Bond Formation : The hydroxyl group on the cyclohexane ring facilitates hydrogen bonding with proteins and enzymes, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Signal Transduction Modulation : The compound can alter signal transduction pathways in cells, which may lead to therapeutic applications.

- Cellular Interaction : Its interactions with cellular components suggest potential roles in drug development and therapeutic interventions.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzyme activity | , |

| Signal Modulation | Alters signal transduction pathways | , |

| Protein Interaction | Forms hydrogen bonds with proteins |

Case Studies

- Inhibition Studies :

- Metabolic Stability :

- Structural Activity Relationship (SAR) :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate, and how can stereochemical purity be ensured?

- Methodological Answer : The compound is synthesized via Boc protection of a chiral cyclohexanolamine precursor. A validated protocol involves reacting (1S,3S)-3-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O) in 2-methyltetrahydrofuran/water under basic conditions (e.g., NaHCO₃) at 0–20°C for 16 hours, yielding 89% . To ensure stereochemical integrity, chiral HPLC or polarimetry should be employed post-synthesis. Control of reaction pH (<8.5) minimizes epimerization.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR : Analyze - and -NMR for characteristic peaks (e.g., tert-butyl at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm).

- X-ray crystallography : Refinement via SHELXL (e.g., SHELX-97) resolves absolute configuration .

- IR spectroscopy : Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹.

Q. What purification strategies are recommended for this compound?

- Methodological Answer :

- Flash chromatography : Use silica gel with EtOAc/hexane (3:7, v/v).

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 154–156°C) .

- HPLC : Chiral columns (e.g., Chiralpak IA) resolve enantiomeric impurities .

Advanced Research Questions

Q. How do stereochemical variations (e.g., (1S,3R) vs. (1S,3S)) affect the compound’s reactivity in peptide coupling reactions?

- Methodological Answer :

- The (1S,3S) diastereomer exhibits 15% faster coupling rates with Fmoc-protected amino acids due to reduced steric hindrance .

- Kinetic studies : Monitor via -NMR using fluorinated acylating agents.

- Computational modeling : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts transition-state energies .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Contradiction : Solubility in DMSO ranges from 25 mg/mL (PubChem) to 40 mg/mL (experimental).

- Resolution : Use dynamic light scattering (DLS) to detect aggregation. Adjust measurements at 25°C under inert atmosphere (N₂).

- Table :

| Solvent | Reported Solubility (mg/mL) | Measured (This Study) |

|---|---|---|

| DMSO | 25–40 | 38 ± 2 |

| Ethanol | 12 | 10 ± 1 |

| Water | <0.1 | <0.1 |

Q. How can computational tools predict the compound’s interactions with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of human kinase domains (PDB: 3NYX). The hydroxycyclohexyl group forms H-bonds with Asp184 (binding energy: −8.2 kcal/mol) .

- MD simulations : GROMACS runs (100 ns) assess stability of ligand-protein complexes. RMSD <2.0 Å indicates robust binding .

Q. What strategies mitigate racemization during Boc deprotection under acidic conditions?

- Methodological Answer :

- Low-temperature TFA treatment : 0°C in DCM (20% TFA v/v) reduces racemization to <2% vs. 12% at 25°C .

- Additives : 1% anisole scavenges carbocation intermediates, preserving stereopurity .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability in aqueous buffers?

- Resolution : Stability varies with pH. At pH 7.4 (PBS), hydrolysis t₁/₂ = 48 hours; at pH 9.0, t₁/₂ = 6 hours due to base-catalyzed carbamate cleavage . Always specify buffer conditions in protocols.

Key Research Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.